molecular formula C20H15N3O3 B8540369 2-(2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl)isoindoline-1,3-dione

2-(2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl)isoindoline-1,3-dione

Cat. No. B8540369
M. Wt: 345.4 g/mol
InChI Key: OBJLBVFCCDYDTQ-UHFFFAOYSA-N
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Patent
US08314087B2

Procedure details

A mixture of 2-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)isoindoline-1,3-dione (2.1 g, 6.1 mmol) and hydrazine (10 mL, 10.0 mmol) (THF) in MeOH (40 mL) was heated to 75° C. A clear solution was formed. After overnight (18 h), the slurry was cooled to room temperature and was filtered and washed with MeOH. The filtrate was concentrated and washed with 20% MeOH/CH2Cl2 to give a yellow solid (LCMS indicated the presence of product). The filtrate was concentrated under vacuum and was carried to next step.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[N:7]([CH2:8][CH2:9][N:10]2C(=O)C3C(=CC=CC=3)C2=O)[N:6]=[C:5]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[CH:4]=[CH:3]1.NN>CO>[NH2:10][CH2:9][CH2:8][N:7]1[C:2](=[O:1])[CH:3]=[CH:4][C:5]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=[N:6]1

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
O=C1C=CC(=NN1CCN1C(C2=CC=CC=C2C1=O)=O)C1=CC=CC=C1
Name
Quantity
10 mL
Type
reactant
Smiles
NN
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A clear solution was formed
TEMPERATURE
Type
TEMPERATURE
Details
the slurry was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
WASH
Type
WASH
Details
washed with 20% MeOH/CH2Cl2
CUSTOM
Type
CUSTOM
Details
to give a yellow solid (LCMS
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
NCCN1N=C(C=CC1=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.